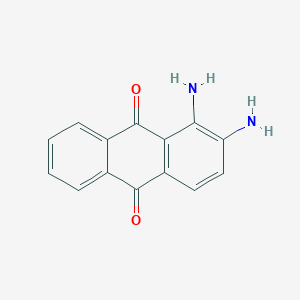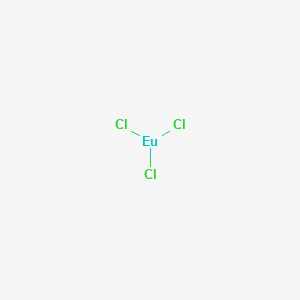
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate), also known as MDPV, is a synthetic cathinone that has been used as a recreational drug. However, it has also been studied for its potential therapeutic effects in scientific research.
Mecanismo De Acción
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can cause feelings of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) is not fully understood and requires further research.
Biochemical and Physiological Effects:
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which can be dangerous at high doses. Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has also been shown to cause changes in brain activity, including increased activity in regions associated with reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been used as a research tool to study the effects of stimulants on the brain and behavior. It has also been used in animal models to study addiction and drug-seeking behavior. However, the use of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) in lab experiments is limited by its potential for abuse and toxicity.
Direcciones Futuras
Future research on Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) should focus on further understanding its mechanism of action and potential therapeutic uses. Studies should also investigate the long-term effects of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) use, including its potential for addiction and toxicity. Additionally, research should explore the potential of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) as a research tool for studying the effects of stimulants on the brain and behavior.
Métodos De Síntesis
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) can be synthesized through a multi-step process that involves the reaction of piperonal with 2-bromopropiophenone to form 3,4-methylenedioxyphenylpropan-2-one. This intermediate is then reacted with methylamine to produce the final product, Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate).
Aplicaciones Científicas De Investigación
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to have an affinity for the dopamine and norepinephrine transporters, which may contribute to its stimulant effects. Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has also been studied for its potential use in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
Número CAS |
10029-24-0 |
|---|---|
Nombre del producto |
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) |
Fórmula molecular |
C23H30N2O4 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
methyl 2-[4-[[4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]-2-methylpropanoate |
InChI |
InChI=1S/C23H30N2O4/c1-22(2,20(26)28-5)24-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)25-23(3,4)21(27)29-6/h7-14,24-25H,15H2,1-6H3 |
Clave InChI |
XJQDOEYAAOYHLG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC |
SMILES canónico |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC |
Otros números CAS |
10029-24-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



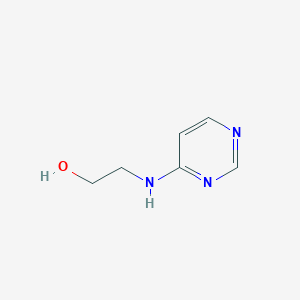

![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
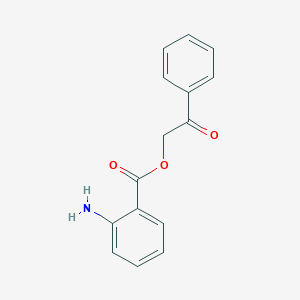
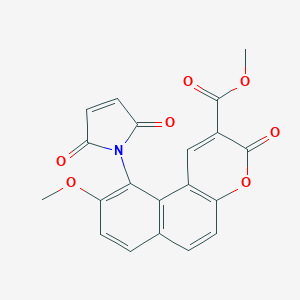
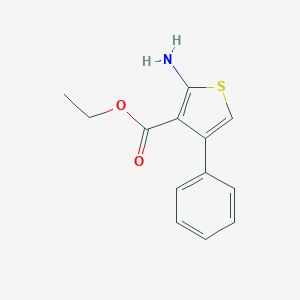
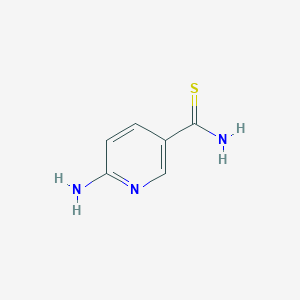
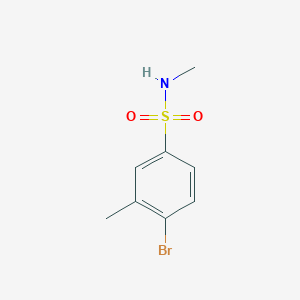



![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
